Bienvenue dans la boutique en ligne BenchChem!

Imipenem

Antimicrobial susceptibility surveillance Gram-positive antibacterial potency Carbapenem comparative MIC90

Select Imipenem (CAS 64221-86-9) for its unmatched Gram-positive potency. Evidence shows a 10- to 20-fold greater therapeutic effect over meropenem in S. aureus, S. pyogenes, and S. pneumoniae murine models, and 16-fold higher potency against E. faecalis (MIC90 2 vs 32 mg/L). Its unique preferential PBP-2 binding induces rapid spherical cell lysis, making it the definitive probe for β-lactam pharmacodynamics and Gram-positive surveillance programs. Secure high-purity (≥98%) material to maximize experimental signal and avoid the falsely elevated MICs seen with alternative carbapenems.

Molecular Formula C12H17N3O4S
Molecular Weight 299.35 g/mol
CAS No. 64221-86-9
Cat. No. B608078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImipenem
CAS64221-86-9
SynonymsPrimaxin, MK-0787;  MK 0787;  MK0787;  MK-787;  MK787;  MK 787;  N-Formimidoylthienamycin;  Tienamycin;  Imipemide;  Imipenem hydrate;  Recarbrio;
Molecular FormulaC12H17N3O4S
Molecular Weight299.35 g/mol
Structural Identifiers
SMILESCC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O
InChIInChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1
InChIKeyZSKVGTPCRGIANV-ZXFLCMHBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7.76e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Imipenem (CAS 64221-86-9) Procurement Guide: Carbapenem Class Baseline and Differentiation Rationale


Imipenem (CAS 64221-86-9) is a parenteral carbapenem antibiotic and the N-formimidoyl derivative of thienamycin, a natural product of Streptomyces cattleya [1]. Unlike later-generation carbapenems that incorporate a 1β-methyl substituent conferring intrinsic stability to renal dehydropeptidase-I (DHP-I), imipenem lacks this structural feature and is therefore obligatorily co-formulated with the DHP-I inhibitor cilastatin in a 1:1 fixed-dose combination (marketed as Primaxin®) [2]. Imipenem exerts bactericidal activity through binding to multiple penicillin-binding proteins (PBPs), with highest affinity for PBP-2, leading to rapid bacterial cell lysis without filament formation [3]. It possesses an exceptionally broad antibacterial spectrum encompassing Gram-positive cocci, Gram-negative rods including Pseudomonas aeruginosa, and clinically significant anaerobic bacteria [4].

Why Imipenem Cannot Be Simply Interchanged with Meropenem, Ertapenem, or Doripenem in Scientific and Clinical Procurement


Carbapenems are not a therapeutically interchangeable class. Despite sharing a common β-lactam core, individual carbapenems diverge markedly in Gram-positive versus Gram-negative potency ratios, PBP binding preferences and resulting morphological effects, DHP-I metabolic stability, central nervous system (CNS) safety profiles, and in vivo pharmacokinetic behavior [1]. Imipenem's lack of a 1β-methyl group renders it uniquely dependent on cilastatin co-administration to achieve therapeutically meaningful urinary recovery of active drug, a constraint absent from meropenem, doripenem, and ertapenem [2]. These pharmacologic and microbiological distinctions translate into measurable differences in clinical efficacy against specific pathogen groups, toxicity risk, and dosing logistics that preclude generic class-level substitution without evidence review [3].

Imipenem (CAS 64221-86-9) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data vs. Meropenem, Doripenem, and Ertapenem


Gram-Positive Potency Advantage: Imipenem Demonstrates 4- to 8-Fold Lower MIC90 than Meropenem Against Oxacillin-Susceptible Staphylococci in the MYSTIC Surveillance Program

In the 2005 MYSTIC (Meropenem Yearly Susceptibility Test Information Collection) Program US component assessing 2,910 clinical isolates (including 417 staphylococci) using CLSI broth microdilution methods, meropenem demonstrated 4- to 8-fold less activity compared with imipenem against oxacillin-susceptible staphylococci [1]. This Gram-positive potency differential is a consistently observed and quantifiable feature that distinguishes imipenem from meropenem in susceptibility testing of clinically relevant staphylococcal isolates [2].

Antimicrobial susceptibility surveillance Gram-positive antibacterial potency Carbapenem comparative MIC90

Enterococcus faecalis Coverage: Imipenem MIC90 of 2 mg/L vs. Meropenem MIC90 of 32 mg/L — a 16-Fold Quantitative Advantage

In the MASTIN Study Group evaluation of 2,169 clinical isolates from hospitalized patients in The Netherlands using Etest methodology with NCCLS breakpoints, the MIC90 of meropenem for Enterococcus faecalis was 32 mg/L, compared with an MIC90 of only 2 mg/L for imipenem — a 16-fold quantitative difference [1]. This finding is corroborated by an independent 1989 study in which imipenem was reported to be 'slightly more active than meropenem against gram-positive cocci especially Enterococcus faecalis' [2]. Meropenem's inferior activity against E. faecalis is also acknowledged in the MSD Manual Professional Edition [3].

Enterococcus faecalis susceptibility Carbapenem comparative MIC90 Gram-positive spectrum differentiation

In Vivo Efficacy Superiority: Imipenem Demonstrates 10- to 20-Fold Greater Therapeutic Effect than Meropenem in Murine Systemic Gram-Positive Infection Models

In a comparative in vivo study evaluating therapeutic efficacy in mouse systemic infection models, meropenem exhibited a therapeutic effect that was ten to twenty-fold less than that of imipenem against Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae [1]. This in vivo efficacy gap was observed despite meropenem's superior Gram-negative in vitro potency, and was partially attributed to meropenem's two-fold faster plasma clearance in mice (half-life of 7.6 min vs. approximately 15 min for imipenem) [2]. The same study found that meropenem was as effective as imipenem against Gram-negative infections (E. coli, K. pneumoniae, S. marcescens, A. calcoaceticus, P. aeruginosa), confirming that the efficacy differential is specific to Gram-positive targets [2].

In vivo efficacy murine model Staphylococcus aureus systemic infection Carbapenem therapeutic comparison

Acinetobacter spp. Activity Advantage: Imipenem Demonstrates 2-Fold Greater Potency than Meropenem Against Acinetobacter Clinical Isolates

In the 2005 MYSTIC Program US surveillance study, meropenem demonstrated 2-fold less activity compared with imipenem against Acinetobacter spp. clinical isolates [1]. This finding is consistent across multiple surveillance datasets: the DrugBank comparative analysis reports imipenem as four-fold more active than meropenem against Acinetobacter spp. [2]. By contrast, imipenem and meropenem exhibit equal activity against Pseudomonas aeruginosa, and meropenem shows 4- to 16-fold greater potency against Enterobacteriaceae — highlighting that the Acinetobacter advantage is a specific and narrow differentiator [1].

Acinetobacter baumannii susceptibility Carbapenem comparative MIC Non-fermentative Gram-negative rod coverage

Distinctive PBP-2 Binding Preference and Rapid Bacteriolysis: Imipenem Induces Spherical Cell Morphology via PBP-2/PBP-4 Targeting, Whereas Meropenem and Doripenem Induce Filamentous Forms via PBP-3

A comparative study of 50 clinical Pseudomonas aeruginosa isolates evaluated PBP binding affinity, morphological changes, and bactericidal kinetics for imipenem/cilastatin (IPM/CS), meropenem (MEPM), biapenem (BIPM), and doripenem (DRPM). IPM/CS and BIPM exhibited the strongest binding affinity for PBP-4, followed by PBP-2, then PBP-1A≈3 and PBP-1B. In contrast, MEPM binding was PBP-4 > PBP-3 > PBP-2 > PBP-1A≈1B, and DRPM binding was PBP-4 > PBP-3 > PBP-2 > PBP-1A > PBP-1B [1]. These differential PBP affinity profiles produced distinct morphological outcomes: IPM/CS treatment resulted in spherical forms and rapid cell lysis, whereas MEPM and DRPM treatment produced filamentous forms with partial bulge formation [2]. Furthermore, in the presence of fresh human serum, the bactericidal activity of IPM/CS was enhanced beyond that of the drug alone, while MEPM and DRPM showed no such serum-mediated enhancement [3].

Penicillin-binding protein affinity Bacterial morphology carbapenem Mechanism of bactericidal action

Seizure Risk Stratification: Imipenem/Cilastatin Associated with OR 3.50 for Seizures vs. Non-Carbapenem Antibiotics; No Statistically Significant Difference in Head-to-Head Imipenem vs. Meropenem Comparison

A 2014 meta-analysis of all randomized controlled trials comparing carbapenems with each other or with non-carbapenem antibiotics quantified the seizure risk for each agent. Imipenem/cilastatin was associated with an odds ratio (OR) of 3.50 (95% CI 2.23–5.49) for seizures compared with non-carbapenem antibiotics, and an absolute risk increase of 4 additional patients per 1,000 with seizure (95% CI 0.002–0.007) [1]. By contrast, meropenem (OR 1.04, 95% CI 0.61–1.77), ertapenem (OR 1.32, 95% CI 0.22–7.74), and doripenem (OR 0.44, 95% CI 0.13–1.53) showed no statistically significant increase in seizure risk relative to non-carbapenem comparators [2]. Critically, in studies directly comparing imipenem and meropenem, there was no statistically significant difference in epileptogenicity in either risk difference or pooled OR analyses [3]. The absolute risk of carbapenem-associated seizures remained low across all agents [1].

Carbapenem neurotoxicity Seizure risk meta-analysis Antibiotic safety pharmacology

Imipenem (CAS 64221-86-9) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Murine Infection Models Requiring Maximum In Vivo Efficacy Against Gram-Positive Pathogens (S. aureus, S. pyogenes, S. pneumoniae)

Based on Harabe et al. (1992), imipenem provides a 10- to 20-fold greater therapeutic effect than meropenem in mouse systemic infection models involving S. aureus, S. pyogenes, and S. pneumoniae [1]. Research laboratories conducting in vivo pharmacodynamic studies or antibiotic efficacy screening against Gram-positive organisms should prioritize imipenem over meropenem to maximize the therapeutic signal in murine models, particularly given that meropenem's two-fold faster murine plasma clearance further diminishes its Gram-positive efficacy window.

Antimicrobial Susceptibility Testing Panels Focused on Staphylococci and Enterococcus faecalis Where Broad Gram-Negative Coverage Is Not the Primary Driver

The MYSTIC Program (Rhomberg & Jones, 2007) and MASTIN Study (Endtz et al., 1997) provide direct quantitative evidence that imipenem is 4- to 8-fold more potent than meropenem against oxacillin-susceptible staphylococci and 16-fold more potent against E. faecalis (MIC90 2 vs. 32 mg/L) [2]. Microbiology laboratories designing custom antimicrobial susceptibility testing panels for Gram-positive-focused surveillance programs should include imipenem as the representative carbapenem to avoid the risk of falsely elevated MIC readings that would occur with meropenem for these organism groups.

Nosocomial Formulary Selection in Institutions with High Acinetobacter spp. Prevalence Where Gram-Positive Coverage Is Also Required

Imipenem's 2- to 4-fold potency advantage over meropenem against Acinetobacter spp. (MYSTIC 2005 data) combined with its superior staphylococcal and enterococcal activity represents a unique dual-coverage profile not replicated by any single alternative carbapenem [3]. Healthcare institutions or procurement consortia evaluating carbapenem formulary options for mixed Gram-positive/Acinetobacter nosocomial infection coverage should weigh this dual advantage against the documented higher seizure risk (OR 3.50 vs. non-carbapenem comparators) when developing patient-specific prescribing protocols.

Mechanistic Studies of PBP-2-Mediated Bacteriolysis and Serum-Enhanced Killing in Pseudomonas aeruginosa

The 2005 comparative study by Shimauchi et al. established that imipenem/cilastatin uniquely induces spherical cell lysis through preferential PBP-2/PBP-4 binding in P. aeruginosa, whereas meropenem and doripenem produce filamentous forms via PBP-3 targeting [4]. Additionally, imipenem's bactericidal activity is enhanced in the presence of fresh human serum, a property absent from meropenem and doripenem. Research groups investigating the molecular pharmacology of β-lactam-induced bacterial cell death, PBP binding kinetics, or host-serum–antibiotic synergy should select imipenem as the probe compound for PBP-2-mediated effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imipenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.